2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an isopropylthio group attached to the methyl group at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethylpyrimidine with isopropylthiol in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The compound may also interfere with the activity of enzymes like cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 2-((Methylthio)methyl)pyrimidine-4-carboxylic acid
- 2-((Ethylthio)methyl)pyrimidine-4-carboxylic acid
- 2-((Propylthio)methyl)pyrimidine-4-carboxylic acid
Uniqueness
2-((Isopropylthio)methyl)pyrimidine-4-carboxylic acid is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological effects compared to its analogs .
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(propan-2-ylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-6(2)14-5-8-10-4-3-7(11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
InChI Key |
CVSHTRATDZCDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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